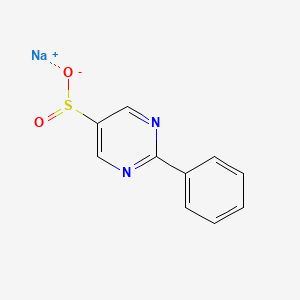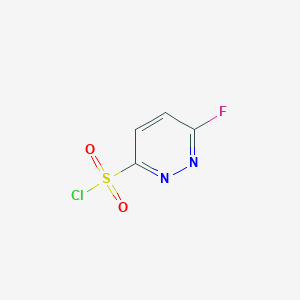![molecular formula C12H8BrFN4 B12956899 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridazine core substituted with a bromine atom at the 3-position and a 2-fluorobenzyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[3,4-c]pyridazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in developing anticancer and anti-inflammatory drugs.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid: This compound shares the bromine and fluorobenzyl groups but differs in its core structure.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another similar compound with a different core structure and additional chlorine substitution.
Uniqueness
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the pyrazolo[3,4-c]pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C12H8BrFN4 |
|---|---|
分子量 |
307.12 g/mol |
IUPAC名 |
3-bromo-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C12H8BrFN4/c13-11-9-5-6-15-16-12(9)18(17-11)7-8-3-1-2-4-10(8)14/h1-6H,7H2 |
InChIキー |
LBIDTJGYACONCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CN=N3)C(=N2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)





![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)





